

Application of Calindol Hydrochloride in the Study of GPRC6A Receptor

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Compound of Interest

Compound Name: Calindol Hydrochloride

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Introduction

The G protein-coupled receptor, class C, group 6, subtype A (GPRC6A) is a multifaceted receptor activated by a diverse array of ligands, including basic L-amino acids (e.g., L-arginine, L-lysine, L-ornithine), divalent cations (e.g., Ca^{2+}), osteocalcin, and testosterone.^{[1][2][3][4]} This receptor is implicated in a variety of physiological processes, including metabolism, inflammation, and endocrine functions, making it a compelling target for therapeutic intervention.^{[3][5]} **Calindol Hydrochloride** is a pharmacological tool that has been utilized to investigate the function of the GPRC6A receptor. It acts as a negative allosteric modulator (NAM), or antagonist, of the mouse GPRC6A receptor.^[3] This document provides detailed application notes and protocols for the use of **Calindol Hydrochloride** in the characterization of the GPRC6A receptor.

Mechanism of Action of Calindol Hydrochloride on GPRC6A

Calindol Hydrochloride functions as a negative allosteric modulator of the GPRC6A receptor.^[3] This means that it binds to a site on the receptor that is distinct from the orthosteric binding site for endogenous agonists like L-ornithine.^[3] Upon binding, **Calindol Hydrochloride** induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric agonist, thereby inhibiting receptor signaling. It is important to note that Calindol is

also a potent positive allosteric modulator of the calcium-sensing receptor (CaSR), exhibiting approximately 30-fold higher potency for CaSR than for GPRC6A.[3] This lack of selectivity should be a critical consideration in experimental design and data interpretation.

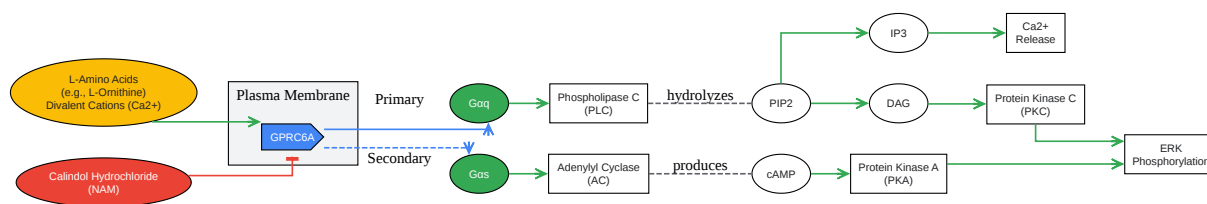
Quantitative Data

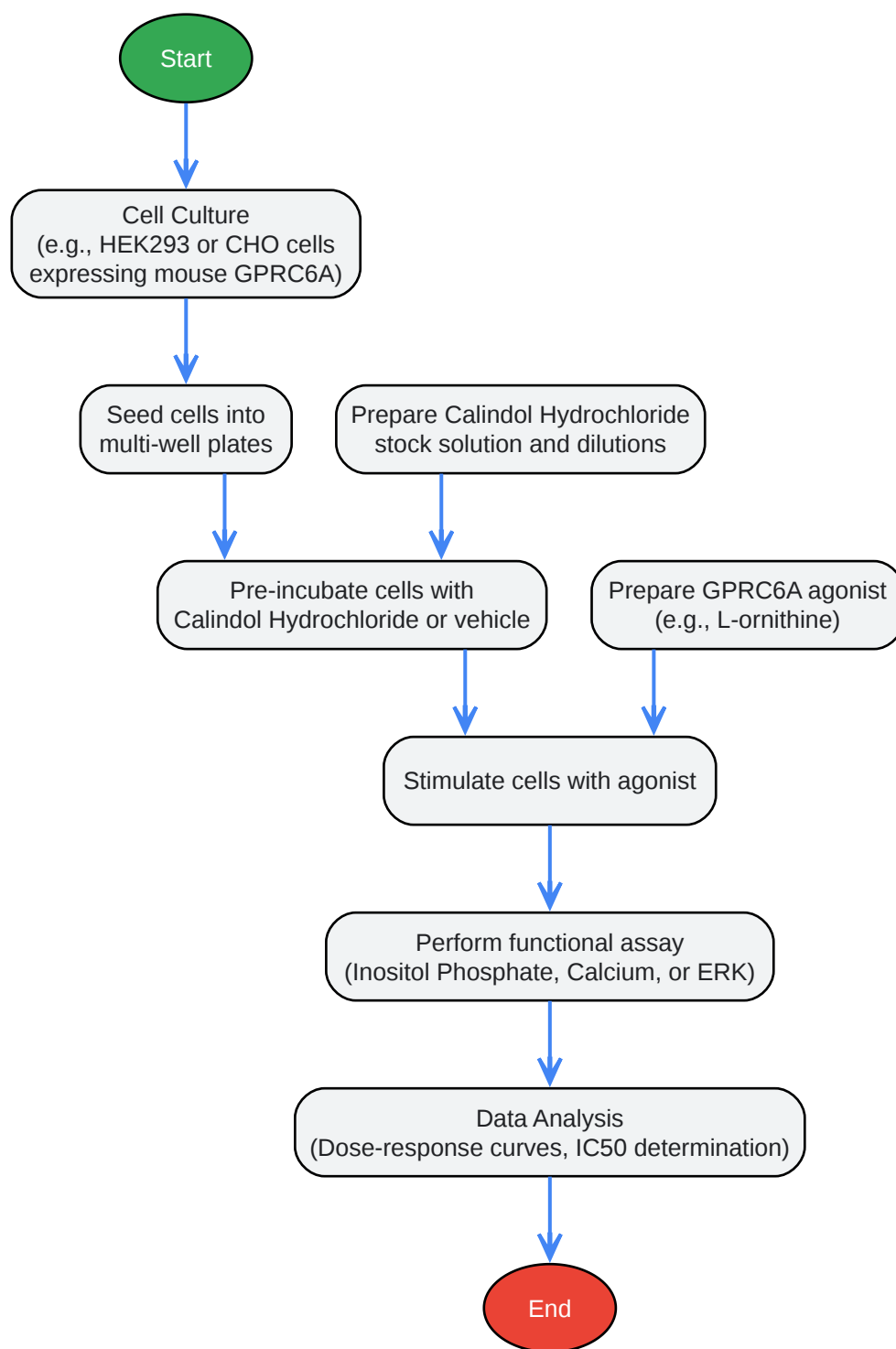
The following table summarizes the known quantitative data for Calindol's activity on the GPRC6A receptor.

Compound	Target Receptor	Modality	Parameter	Value	Reference
Calindol	Mouse GPRC6A	Negative Allosteric Modulator	IC50	~10 μ M	[3]

GPRC6A Signaling Pathways

GPRC6A is known to couple to multiple G protein signaling pathways, with the Gq pathway being the most predominantly reported.[1][3] Activation of GPRC6A can also lead to the modulation of other signaling cascades, including the Gs (cAMP) and ERK pathways.[2][4][6]





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